An In-depth Technical Guide to the Predicted Biological Activity of 1-(2,6-Dimethylphenyl)ethan-1-amine Hydrochloride
An In-depth Technical Guide to the Predicted Biological Activity of 1-(2,6-Dimethylphenyl)ethan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride is a synthetic organic compound belonging to the substituted phenethylamine class.[1][2] Its structure, characterized by a phenyl ring with two methyl groups at the 2 and 6 positions and an ethylamine side chain, suggests a strong potential for interaction with biological systems, particularly within the central nervous system.[1][2][3] The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for experimental and pharmaceutical applications. This guide provides a comprehensive overview of the predicted biological activity of 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride, based on the well-established pharmacology of its structural analogs. It details the likely molecular targets, the experimental protocols for characterizing its activity, and the potential physiological consequences of its action.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆ClN | [3][4] |
| Molecular Weight | 185.69 g/mol | [3][4] |
| Appearance | Solid | [4] |
| Purity | Typically >95% | [4] |
Predicted Biological Activity and Mechanism of Action
As a substituted phenethylamine, 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride is predicted to modulate monoamine neurotransmitter systems.[1][2] The primary targets for such compounds are typically adrenergic receptors and monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][5] The presence of methyl groups on the phenyl ring and the specific stereochemistry of the molecule will significantly influence its affinity and selectivity for these targets.
Interaction with Adrenergic Receptors
Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are the targets of catecholamines like norepinephrine and epinephrine.[6][7] They are subdivided into α and β subtypes, each with further classifications. The interaction of 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride with these receptors could result in either agonistic (activation) or antagonistic (inhibition) effects.
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α-Adrenergic Receptors: Activation of α1-receptors typically leads to vasoconstriction, while α2-receptor activation can inhibit the release of norepinephrine.[7]
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β-Adrenergic Receptors: β-receptor activation is associated with effects such as increased heart rate and contractility (β1) and smooth muscle relaxation (β2).[7]
The specific effect of 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride on these receptors would need to be determined experimentally through receptor binding and functional assays.
Caption: Predicted Adrenergic Receptor Signaling Pathway.
Interaction with Dopamine and Norepinephrine Transporters
Monoamine transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thus regulating the duration and intensity of neurotransmission. Inhibition of DAT and NET by 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride would lead to an increase in the extracellular concentrations of dopamine and norepinephrine, respectively, resulting in enhanced dopaminergic and noradrenergic signaling. This is a common mechanism of action for many stimulant and antidepressant drugs.[5][8]
Caption: Workflow of Neurotransmitter Reuptake Inhibition.
Experimental Protocols for Biological Characterization
To elucidate the precise biological activity of 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride, a series of in vitro and in vivo assays are necessary. The following protocols are standard methodologies used in pharmacology to characterize compounds with predicted activity on monoamine systems.
In Vitro Assays
This assay determines the affinity of the compound for different adrenergic receptor subtypes.
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Principle: Competition binding assay using a radiolabeled ligand that has a known high affinity for the receptor of interest. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) can be calculated.
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Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing a specific human adrenergic receptor subtype (e.g., α1A, α2A, β1, β2).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
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Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand (e.g., [³H]-Prazosin for α1, [³H]-Yohimbine for α2, [³H]-CGP-12177 for β) and varying concentrations of 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride.
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Separation: After incubation, rapidly filter the mixture through a glass fiber filter to separate the bound from the free radioligand.
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Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
This assay measures the potency of the compound in inhibiting the reuptake of dopamine and norepinephrine into cells.
-
Principle: Use cells expressing DAT or NET and a fluorescent or radiolabeled substrate for these transporters. The inhibition of substrate uptake by the test compound is quantified.
-
Methodology:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing human DAT or NET in 96-well plates.
-
Assay Medium: Use a Krebs-Ringer-HEPES (KRH) buffer.
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Pre-incubation: Pre-incubate the cells with varying concentrations of 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride.
-
Substrate Addition: Add a fluorescent substrate (e.g., from a Neurotransmitter Transporter Uptake Assay Kit) or a radiolabeled substrate (e.g., [³H]-dopamine or [³H]-norepinephrine).
-
Incubation: Incubate for a defined period to allow for substrate uptake.
-
Measurement: If using a fluorescent substrate, measure the fluorescence intensity using a plate reader. If using a radiolabeled substrate, lyse the cells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of uptake at each concentration of the test compound and determine the IC50 value.
-
This assay assesses the potential for the compound to cause cell death.
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293 or a neuronal cell line) in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (half-maximal cytotoxic concentration).
-
In Vivo Assays
This assay evaluates the stimulant or sedative effects of the compound in rodents.
-
Principle: An increase in locomotor activity is indicative of a stimulant effect, often associated with enhanced dopamine and norepinephrine signaling.
-
Methodology:
-
Animal Acclimation: Acclimate mice or rats to the testing room.
-
Compound Administration: Administer 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride via a suitable route (e.g., intraperitoneal or oral).
-
Open Field Arena: Place the animal in an open field arena equipped with infrared beams or a video tracking system.
-
Data Recording: Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period.
-
Data Analysis: Compare the locomotor activity of the treated animals to that of a vehicle-treated control group.
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Potential Therapeutic Applications and Toxicological Considerations
Based on its predicted biological activities, 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride could be investigated for a variety of therapeutic applications, including:
-
Central Nervous System Disorders: Compounds that modulate dopamine and norepinephrine levels are used in the treatment of ADHD, depression, and narcolepsy.
-
Receptor Modulators: Depending on its selectivity and functional activity at adrenergic receptors, it could have applications in cardiovascular or respiratory medicine.
It is crucial to conduct thorough toxicological studies to assess the safety profile of this compound. A structurally related compound, 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride, is classified as causing skin and eye irritation and may cause respiratory irritation. Similar potential hazards should be considered for the 2,6-dimethylphenyl isomer. Comprehensive in vitro and in vivo toxicology studies are essential before any consideration for further development.
Conclusion
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